3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide
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Description
This compound is related to a class of piperazine derivatives synthesized for various biological activities. While specific information on this compound is not directly available, piperazine derivatives have been extensively studied for their anti-acetylcholinesterase activities and potential therapeutic applications, indicating the broad interest in this chemical class (Sugimoto et al., 1990).
Synthesis AnalysisThe synthesis of related piperazine compounds involves various strategies, including the coupling of different functional groups to the piperazine nucleus under controlled conditions. For instance, derivatives can be created by coupling benzene sulfonyl chloride with piperidine, followed by substitution reactions (Khalid et al., 2013). Similar methodologies may apply to the synthesis of "3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide."
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives includes NMR, MS, and IR techniques and can be confirmed by X-ray crystallography, revealing their complex structural attributes. For example, 1-Benzhydryl-4-phenylmethane sulfonyl piperazine shows a chair conformation for the piperazine ring and a distorted tetrahedral configuration for the sulfonyl moiety (Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, altering their chemical structure and, consequently, their biological activity. The basic nature of the nitrogen atom in the piperazine ring is crucial for activity in related compounds (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems. While specific data for "3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide" is not available, studies on similar compounds provide insights into their hydrophobic or hydrophilic nature, impacting their absorption and distribution (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for bioactivation or detoxification, play a crucial role in the compound's biological effects. The presence of functional groups like the sulfonyl and acetyl moieties significantly influences these properties. Studies on related compounds can provide a foundational understanding (Khalid et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(2-methylphenyl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern.
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound effectively inhibits the growth of this bacterium at these concentrations.
properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-6-3-4-9-19(15)21-20(25)17-7-5-8-18(14-17)28(26,27)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGGXQMNXIQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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